molecular formula C49H44O7 B12580526 (3,5-Bis{[2,4-bis(benzyloxy)phenyl]methoxy}phenyl)methanol CAS No. 496839-73-7

(3,5-Bis{[2,4-bis(benzyloxy)phenyl]methoxy}phenyl)methanol

Cat. No.: B12580526
CAS No.: 496839-73-7
M. Wt: 744.9 g/mol
InChI Key: XNOIQLOMKMUUEM-UHFFFAOYSA-N
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Description

(3,5-Bis{[2,4-bis(benzyloxy)phenyl]methoxy}phenyl)methanol is a complex organic compound characterized by its multiple benzyloxy groups attached to a central phenylmethanol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Bis{[2,4-bis(benzyloxy)phenyl]methoxy}phenyl)methanol typically involves multi-step organic reactions. One common method includes the protection of phenolic groups followed by the introduction of benzyloxy groups through nucleophilic substitution reactions. The final step often involves the deprotection of the phenolic groups to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3,5-Bis{[2,4-bis(benzyloxy)phenyl]methoxy}phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to remove oxygen-containing groups.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halides and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

(3,5-Bis{[2,4-bis(benzyloxy)phenyl]methoxy}phenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism by which (3,5-Bis{[2,4-bis(benzyloxy)phenyl]methoxy}phenyl)methanol exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Bis(trifluoromethyl)phenyl)methanol
  • (3,5-Bis(benzyloxy)phenyl)methanol

Uniqueness

(3,5-Bis{[2,4-bis(benzyloxy)phenyl]methoxy}phenyl)methanol is unique due to its multiple benzyloxy groups, which confer distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential benefits in research and industry.

Properties

CAS No.

496839-73-7

Molecular Formula

C49H44O7

Molecular Weight

744.9 g/mol

IUPAC Name

[3,5-bis[[2,4-bis(phenylmethoxy)phenyl]methoxy]phenyl]methanol

InChI

InChI=1S/C49H44O7/c50-30-41-25-46(53-35-42-21-23-44(51-31-37-13-5-1-6-14-37)28-48(42)55-33-39-17-9-3-10-18-39)27-47(26-41)54-36-43-22-24-45(52-32-38-15-7-2-8-16-38)29-49(43)56-34-40-19-11-4-12-20-40/h1-29,50H,30-36H2

InChI Key

XNOIQLOMKMUUEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)COC3=CC(=CC(=C3)CO)OCC4=C(C=C(C=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7

Origin of Product

United States

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